[(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)methylamine hydrochloride is a chemical compound used primarily in scientific research for its unique biological and chemical properties. It is a type of substituted furan, a ring-shaped molecule containing a variety of functional groups.
Preparation Methods
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride involves a multi-step process. One common method includes the reaction of 5-methylfurfurylamine with propylamine, followed by treatment with hydrochloric acid. The synthesized product is then purified and recrystallized to obtain the final compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the furan ring are replaced with other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various furan derivatives, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical pathways, contributing to its biological activities.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
Methyl 5-aminomethylfuran-2-carboxylate: Another furan derivative with similar chemical properties but different biological activities.
5-Methylfurfurylamine: A precursor in the synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride, with distinct chemical reactivity.
Furan derivatives containing a 1,3,4-oxadiazole ring: These compounds exhibit different biological activities and are used in various therapeutic applications.
The uniqueness of (5-Methylfuran-2-yl)methylamine hydrochloride lies in its specific chemical structure, which imparts unique reactivity and biological properties, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h4-5,10H,3,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWFMYCKOPBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.